![molecular formula C12H13ClN2O4 B4959463 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4959463.png)
2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide, often involves multi-step reactions that include nitration, chlorination, and amidation processes. For example, benzamides can be synthesized through the refluxing of corresponding nitrobenzamide with reagents like thionyl chloride in dry toluene, followed by treatment with specific acids in the presence of triethylamine (A. Saeed, Shahid Hussain, N. Abbas, M. Bolte, 2010).
Molecular Structure Analysis
Molecular structure analysis via crystallography reveals the spatial arrangement of atoms within a molecule, providing insights into the compound's geometric parameters. Studies on similar benzamide derivatives have shown that these compounds crystallize in specific space groups, with detailed measurements of unit cell dimensions and dihedral angles between aromatic rings (A. Saeed, Shahid Hussain, U. Flörke, 2008). This data is crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization, nitration, and chlorination, which modify their chemical structure and properties. These reactions are essential for the synthesis of heterocyclic compounds and the development of pharmaceutical agents. For instance, nitration and chlorination are critical steps in synthesizing antitubercular benzothiazinones, highlighting the compound's reactivity and potential for drug development (A. Richter, R. Goddard, Tom Schlegel, P. Imming, R. W. Seidel, 2021).
Mechanism of Action
Target of Action
The primary targets of 2-chloro-5-nitro-N-(tetrahydro-2-furanylmethyl)benzamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma (PPARγ) , and Retinoic acid receptor RXR-alpha . These receptors play pivotal roles in regulating glucose and lipid metabolism as well as inflammation .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it has been found to trigger Perilipin 2 expression via PPARδ , a well-known PPARγ target . This interaction results in changes in the expression of several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis .
Biochemical Pathways
The affected pathways primarily involve lipid metabolism. The compound’s interaction with its targets leads to the upregulation of several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis . These changes in gene expression affect downstream biochemical pathways, leading to increased lipogenesis and triglyceride levels .
Result of Action
The molecular and cellular effects of the compound’s action include the upregulation of several genes involved in lipid metabolism and an increase in lipogenesis and triglyceride levels . These changes can have significant effects on the cells’ metabolic processes and overall function.
properties
IUPAC Name |
2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-11-4-3-8(15(17)18)6-10(11)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODITUXZCDVCDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide |
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